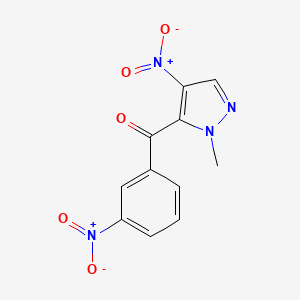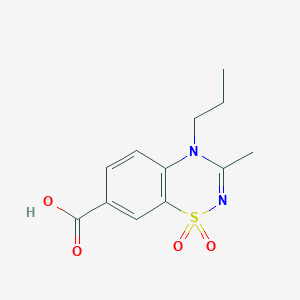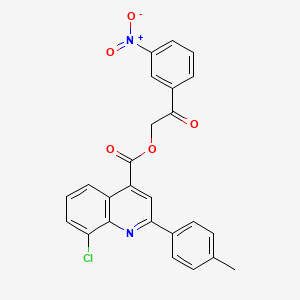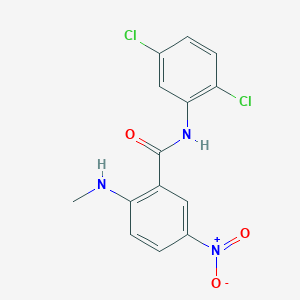![molecular formula C21H16N2O3 B12468505 4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12468505.png)
4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile: is a complex organic compound characterized by its unique structure, which includes a dioxo-tetrahydroisoindole moiety linked to a phenoxybenzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxo-tetrahydroisoindole core, followed by its attachment to the phenoxybenzonitrile group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may serve as a probe or ligand in studying enzyme interactions and cellular pathways.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Uniqueness: What sets 4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable in targeted applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H16N2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile |
InChI |
InChI=1S/C21H16N2O3/c22-13-14-9-11-15(12-10-14)26-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)21(23)25/h1-4,7-12,16-17H,5-6H2 |
InChI Key |
LKAJSEKDBIYPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(phenylamino)methyl]imidazolidin-2-one](/img/structure/B12468427.png)


![2-Methylpropyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468452.png)
![2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12468462.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12468470.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B12468472.png)


![N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12468491.png)

![5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12468501.png)

